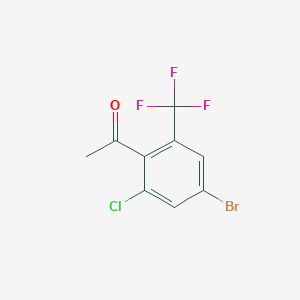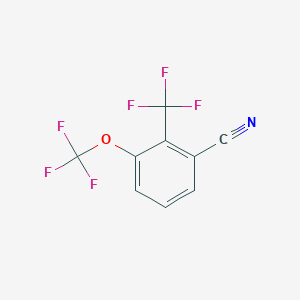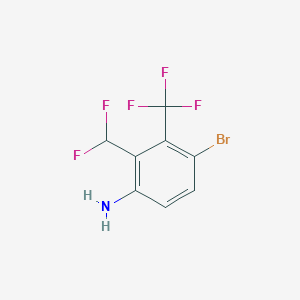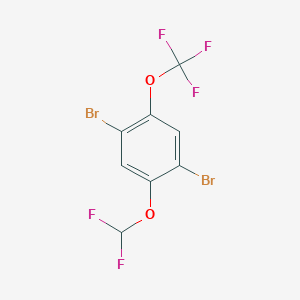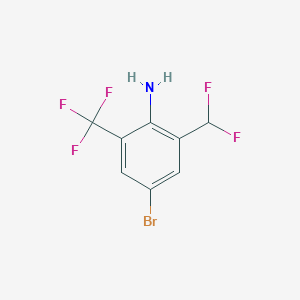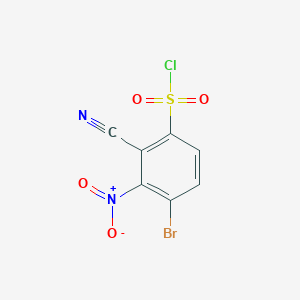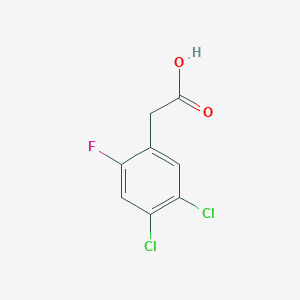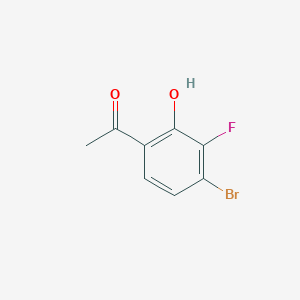
1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone
Overview
Description
1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone is a heterocyclic molecule with the empirical formula C8H7BrO2 and a molecular weight of 215.04 g/mol . Its chemical structure features a hydroxyl group attached to a phenyl ring, with bromine and fluorine substituents at specific positions. The compound exhibits interesting photophysical properties, including ultraviolet absorption around 270 nm .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Intermediate Applications
1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone serves as a key intermediate in the synthesis of various chemical compounds. For instance, it has been utilized in the improvement of synthetic technology for producing 2-bromo-1-(4-hydroxyphenyl)ethanone, a crucial intermediate of Synephrine. This process achieved a yield of 64.7% with a purity of 90.2%, showcasing the compound's utility in enhancing synthetic efficiency (Li Yu-feng, 2013). Additionally, it's involved in selective α-monobromination of alkylaryl ketones, demonstrating its versatility in regioselective bromination reactions (W. Ying, 2011).
Antimicrobial Activity
Compounds derived from 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone have shown promising antimicrobial properties. A novel series of isoxazoles derivatives synthesized from this compound were characterized and tested for their in vitro antimicrobial activity, indicating its potential in developing new antimicrobial agents (K. S. Kumar et al., 2019).
Liquid Crystalline Properties
Research into the liquid crystalline properties of polyethers based on conformational isomerism has involved derivatives of 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone. These studies contribute to the understanding of phase transition temperatures and thermodynamic parameters, aiding in the development of materials with specific liquid crystalline properties (V. Percec & M. Zuber, 1992).
Organic Synthesis and Material Science
The compound has been involved in various organic synthesis processes, including the development of novel Schiff bases with antimicrobial activity and the synthesis of fluorescent probes for biological applications. Such studies underscore its versatility and importance in creating new compounds with potential applications in material science and biochemistry (Divyaraj Puthran et al., 2019); (T. Fang et al., 2019).
properties
IUPAC Name |
1-(4-bromo-3-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)5-2-3-6(9)7(10)8(5)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKDDCNRUCRQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



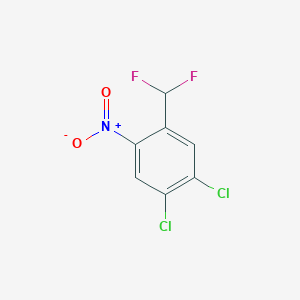
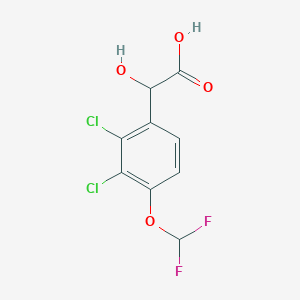
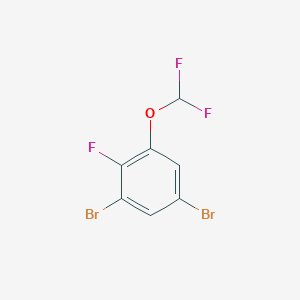
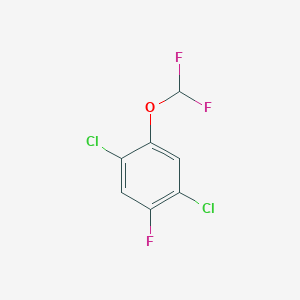
![2-[4-Bromo-2-cyano-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410347.png)
